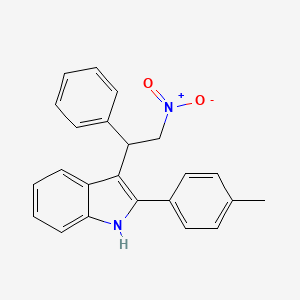
2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-methylphenyl group and a 2-nitro-1-phenylethyl group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The specific steps for this compound might include:
Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone.
Cyclization: Heating the hydrazone to induce cyclization and form the indole ring.
Nitration: Introducing the nitro group through nitration reactions using reagents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indole core can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylindole: Lacks the nitro and methylphenyl groups.
3-nitroindole: Contains a nitro group but lacks the phenylethyl and methylphenyl groups.
4-methylindole: Contains a methyl group but lacks the nitro and phenylethyl groups.
Uniqueness
2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the nitro group, phenylethyl group, and methylphenyl group provides a distinct set of properties that differentiate it from other indole derivatives.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-18(14-12-16)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)17-7-3-2-4-8-17/h2-14,20,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVWRTSQMQZVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)
![2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2611793.png)
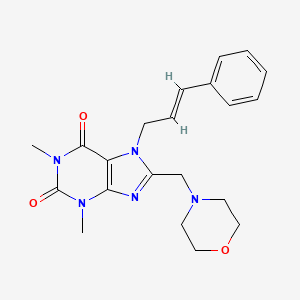
![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
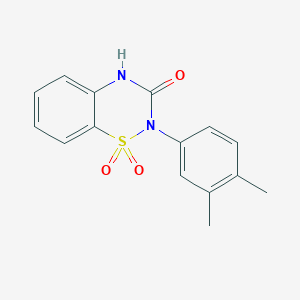
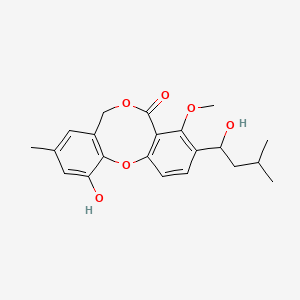
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2611806.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)
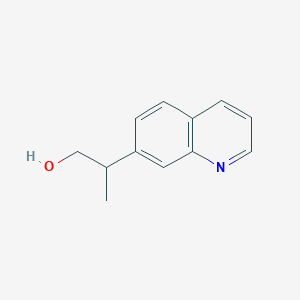
![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)
![4-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2611813.png)
